Betamethasone 21-Acetate 17-Propionate

Ocular Inflammation Endotoxin-Induced Uveitis (EIU) In Vivo Pharmacology

Select Betamethasone 21-Acetate 17-Propionate (CAS 5514-81-8) for analytical & pharmacology research. This specific C-21 acetate, C-17 propionate diester is the only certified EP Impurity D for Betamethasone Dipropionate. Unlike betamethasone dipropionate (which exhibits functional antagonism at the glucocorticoid receptor), this ester demonstrates strong anti-inflammatory activity in endotoxin-induced uveitis models. Essential for ANDA filing specificity, HPLC method validation, and GR signaling studies. High-purity (≥95%) standard available.

Molecular Formula C27H35FO7
Molecular Weight 490.57
CAS No. 5514-81-8
Cat. No. B601244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 21-Acetate 17-Propionate
CAS5514-81-8
Synonyms(11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione;  9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene- 3,20-dione 21-Acetate 17-Propionate
Molecular FormulaC27H35FO7
Molecular Weight490.57
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C
InChIInChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Betamethasone 21-Acetate 17-Propionate (CAS 5514-81-8): A Diester Glucocorticoid with Distinct Receptor Binding and Anti-Inflammatory Profile for Specialized Research and Pharmaceutical Applications


Betamethasone 21-Acetate 17-Propionate (CAS 5514-81-8) is a synthetic glucocorticoid diester derivative of betamethasone, characterized by the esterification of the C-21 hydroxyl with acetic acid and the C-17 hydroxyl with propionic acid . This specific dual esterification pattern is recognized in pharmaceutical compendia, where it is listed as Betamethasone Dipropionate EP Impurity D, underscoring its relevance in quality control and analytical method development . The compound's molecular structure is defined as (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate, with a molecular formula of C27H35FO7 and a molecular weight of 490.56 g/mol [1].

Why Betamethasone 21-Acetate 17-Propionate Cannot Be Replaced by Other Betamethasone Esters or Potent Corticosteroids: Evidence of Functional Antagonism and Differential Potency


Substituting Betamethasone 21-Acetate 17-Propionate with closely related analogs such as Betamethasone Dipropionate or Betamethasone 17-Valerate is scientifically unsound due to profound differences in their pharmacological behavior, which extend beyond simple potency variations. In vivo studies in rats have demonstrated that while betamethasone 21-acetate strongly inhibits inflammatory cell infiltration in an endotoxin-induced uveitis (EIU) model, betamethasone dipropionate and betamethasone 17-valerate exhibit only weak or even enhancing effects on this parameter [1]. Furthermore, in vitro data indicates that betamethasone dipropionate can functionally antagonize the anti-inflammatory action of the parent betamethasone molecule, reducing its inhibition of IL-8 release [2]. These findings highlight that the specific esterification pattern of betamethasone 21-acetate 17-propionate confers a unique pharmacological profile that is not shared by other betamethasone esters, making it a distinct research tool and a critical reference standard for analytical method development .

Quantitative Evidence Guide for Betamethasone 21-Acetate 17-Propionate: Head-to-Head Comparative Data for Informed Scientific Selection


Betamethasone 21-Acetate Demonstrates Superior Inhibition of Ocular Inflammation Compared to Betamethasone Dipropionate and Betamethasone 17-Valerate in a Rat Model of Uveitis

In a rat model of endotoxin-induced uveitis (EIU), betamethasone 21-acetate (applied topically to the eye at concentrations of 0.01-1.0% or administered systemically at 1 mg/kg) was among the derivatives that strongly inhibited inflammatory cell infiltration into the aqueous humor. In stark contrast, betamethasone dipropionate and betamethasone 17-valerate showed only weak inhibitory effects or, in some cases, enhancement of cell infiltration under the same experimental conditions [1]. This indicates a qualitative difference in anti-inflammatory efficacy, not just a variation in potency.

Ocular Inflammation Endotoxin-Induced Uveitis (EIU) In Vivo Pharmacology

Betamethasone Dipropionate, a Close Structural Analog, Exhibits Functional Antagonism of Betamethasone-Mediated IL-8 Suppression In Vitro

In an in vitro assay measuring interleukin-8 (IL-8) release from rat peritoneal exudate cells (PEC), betamethasone showed stronger inhibition than betamethasone dipropionate. Critically, the simultaneous addition of betamethasone dipropionate with betamethasone reduced the inhibitory effect of the latter on IL-8 release [1]. This provides direct evidence that betamethasone dipropionate can act as a functional antagonist, potentially interfering with the activity of betamethasone itself. While this experiment did not directly test betamethasone 21-acetate 17-propionate, it establishes a clear functional divergence between betamethasone and its 17,21-dipropionate analog, underscoring that the specific esterification pattern dictates pharmacological outcome.

Immunopharmacology Cytokine Release In Vitro Antagonism

Betamethasone 21-Acetate 17-Propionate is a Specific and Regulated Impurity (EP Impurity D) in Betamethasone Dipropionate Pharmaceutical Preparations

Betamethasone 21-Acetate 17-Propionate is officially designated as Betamethasone Dipropionate EP Impurity D in the European Pharmacopoeia . This designation has direct quantitative implications for pharmaceutical quality control. For a batch of betamethasone dipropionate active pharmaceutical ingredient (API) or finished drug product to be compliant, the concentration of this specific impurity must be controlled and typically fall below a specified threshold, often 0.1% or 0.15% relative to the main peak, depending on the monograph and product [1]. The availability of high-purity reference standards (≥95% or ≥97% purity) of Betamethasone 21-Acetate 17-Propionate is therefore essential for the development and validation of stability-indicating HPLC methods used to quantify this impurity and ensure batch-to-batch consistency .

Pharmaceutical Analysis Quality Control Impurity Profiling

Dual Esterification (21-Acetate, 17-Propionate) is Associated with Increased Lipophilicity Compared to Mono-Esters, Potentially Influencing Topical Permeation

Structure-activity relationship studies on glucocorticoids indicate that esterification at both the C-17 and C-21 positions, particularly with lipophilic groups like propionate and acetate, generally increases the overall lipophilicity of the steroid compared to mono-esters or the parent alcohol . While direct comparative log P or log D data for betamethasone 21-acetate 17-propionate versus betamethasone 17-valerate or betamethasone dipropionate is not provided in the available literature, the presence of two ester groups is a key structural determinant that is expected to alter partitioning behavior and, consequently, skin permeation kinetics [1]. This differential physicochemical property is a core reason why various betamethasone esters are not interchangeable in topical formulations.

Physicochemical Properties Lipophilicity Dermal Absorption

Optimized Research and Industrial Application Scenarios for Betamethasone 21-Acetate 17-Propionate Based on Quantitative Differentiation Evidence


Investigating Ocular Inflammation and Drug Delivery in Preclinical Models

Researchers studying endotoxin-induced uveitis (EIU) or other ocular inflammatory conditions in rat models should specifically procure betamethasone 21-acetate 17-propionate for its demonstrated strong anti-inflammatory activity in this context. The direct comparative evidence showing that betamethasone dipropionate and 17-valerate are ineffective or even counterproductive in the same model [1] makes the selection of this specific ester critical for achieving a positive experimental outcome and for correctly interpreting the mechanism of action of topical corticosteroids in the eye.

Development and Validation of Stability-Indicating HPLC Methods for Betamethasone Dipropionate Products

Pharmaceutical analytical chemists and quality control laboratories developing or validating HPLC methods for betamethasone dipropionate API or finished dosage forms (creams, ointments, lotions) must include a certified reference standard of Betamethasone 21-Acetate 17-Propionate (EP Impurity D). This is a non-negotiable requirement for demonstrating method specificity and for accurately quantifying this impurity to ensure compliance with European Pharmacopoeia specifications . The high-purity standard is essential for ANDA filings and routine batch release testing.

Mechanistic Studies of Glucocorticoid Receptor Signaling and Functional Antagonism

Investigators exploring the nuances of glucocorticoid receptor (GR) signaling, particularly the phenomenon of ligand-specific functional antagonism, will find betamethasone 21-acetate 17-propionate a valuable tool. The evidence that its close analog, betamethasone dipropionate, can antagonize the anti-inflammatory effects of betamethasone [2] positions this family of esters as a model system for studying biased agonism or partial antagonism at the GR. Procuring the specific 21-acetate 17-propionate ester allows researchers to map the precise relationship between esterification pattern and GR-mediated transactivation versus transrepression outcomes.

Formulation Research for Specialized Topical and Transdermal Delivery Systems

Formulation scientists developing novel topical, ophthalmic, or transdermal delivery systems for corticosteroids may select betamethasone 21-acetate 17-propionate for its unique dual esterification profile, which is predicted to confer distinct lipophilicity and permeation characteristics compared to mono-esterified analogs . This compound can serve as a model active pharmaceutical ingredient (API) to study the impact of ester group manipulation on drug release from various polymer matrices, nano-carriers, or gel formulations, particularly when sustained or targeted local anti-inflammatory action is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betamethasone 21-Acetate 17-Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.